2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTS is a member of the thiazolylamide family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and inflammation. In immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of enzymes involved in cell proliferation, including cyclin-dependent kinases. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to increase the activity of antioxidant enzymes and decrease the production of inflammatory cytokines. In immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its well-established synthesis method and known chemical properties. Additionally, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in a variety of research fields, making it a useful tool for researchers. However, one limitation of using 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is the lack of information on its potential side effects and toxicity.
Future Directions
There are many potential future directions for research on 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. In cancer research, future studies could focus on identifying the specific pathways through which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide inhibits cell proliferation and induces apoptosis. In neurobiology, future studies could focus on identifying the specific mechanisms through which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide protects neurons from oxidative stress and inflammation. In immunology, future studies could focus on identifying the specific immune cells and pathways that are modulated by 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Additionally, future studies could investigate the potential use of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies for enhanced efficacy.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-tumor effects in vitro and in vivo. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential neuroprotective effects, and in immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have immunomodulatory effects.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8-7-17-13(21-8)18-12(19)14(2,3)20-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXYJBMKDAQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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